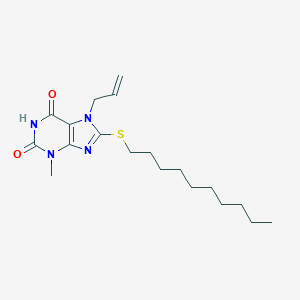
7-アリル-8-デシルスルファニル-3-メチル-3,7-ジヒドロ-プリン-2,6-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C19H30N4O2S and a molecular weight of 378.541 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
科学的研究の応用
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving purine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and alkylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for research and commercial applications .
化学反応の分析
Types of Reactions
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
作用機序
The mechanism of action of 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
Uniqueness
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These unique features make it valuable for specialized applications in research and industry .
生物活性
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known by its CAS number 328068-70-8, is a purine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of biologically active purines that exhibit various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is C19H30N4O2S, with a molecular weight of approximately 378.541 g/mol. The structure features a purine base with an allyl group and a decyl sulfanyl substituent, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, purine derivatives can inhibit xanthine oxidase, an enzyme associated with uric acid production. This inhibition can be beneficial in treating conditions like gout or hyperuricemia.
Case Studies
- Antioxidant Efficacy : A study investigating the antioxidant properties of related compounds found that modifications in the alkyl chain length significantly affected the radical scavenging ability. The presence of the decyl group in 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione likely enhances its lipophilicity and interaction with cellular membranes.
- Enzyme Interaction : In vitro assays have shown that similar compounds can inhibit xanthine oxidase activity effectively. Further research is needed to quantify the exact inhibitory effect of this specific compound.
- Microbial Resistance : Preliminary tests on structurally related purines have indicated potential antimicrobial effects against Staphylococcus aureus and Escherichia coli. These findings warrant further exploration into the specific activity of 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
8-decylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-4-6-7-8-9-10-11-12-14-26-19-20-16-15(23(19)13-5-2)17(24)21-18(25)22(16)3/h5H,2,4,6-14H2,1,3H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHAGSWMSSGQSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














